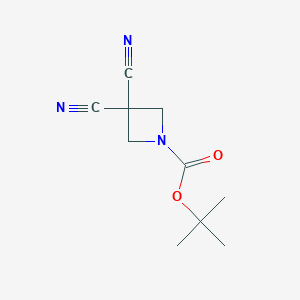
N-(2,3-DICHLOROPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2,3-dichlorophenyl)-3-methoxyisoxazole-5-carboxamide” is a compound that contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. It also contains a carboxamide group (-CONH2), a methoxy group (-OCH3), and a 2,3-dichlorophenyl group .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, similar compounds are often synthesized through cyclization reactions, Ugi reactions, or ring-opening reactions . The exact method would depend on the starting materials and the specific conditions required.
Molecular Structure Analysis
The molecular structure of a compound like this would likely be planar due to the conjugation of the isoxazole ring and the carboxamide group. The dichlorophenyl group might cause some steric hindrance .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like carboxamide could make the compound more soluble in polar solvents .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemistry in Antitumor Applications N-(2,3-dichlorophenyl)-3-methoxyisoxazole-5-carboxamide and its derivatives have been explored for their antitumor properties. For instance, studies have shown that related compounds, such as 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-ones, exhibit curative activity against leukemia strains like L-1210 and P388. These compounds may act as prodrug modifications, transforming into active triazenes in vivo, which highlights their potential in cancer therapy (Stevens et al., 1984).
Innovations in Heterocyclic Compound Synthesis Research into the synthesis of novel heterocyclic compounds derived from N-(2,3-dichlorophenyl)-3-methoxyisoxazole-5-carboxamide and its analogues has produced a variety of potential therapeutic agents. For example, novel benzodifuranyl derivatives and thiazolopyrimidines have been synthesized, showing promise as anti-inflammatory and analgesic agents. These compounds exhibit significant activity as cyclooxygenase inhibitors and have been compared favorably against standard drugs in animal models (Abu‐Hashem et al., 2020).
Potential in Antimicrobial Applications Synthesis of new pyridine derivatives, including those structurally related to N-(2,3-dichlorophenyl)-3-methoxyisoxazole-5-carboxamide, has shown variable and modest antimicrobial activity against several bacterial and fungal strains. This highlights the potential of such compounds in developing new antimicrobial agents (Patel et al., 2011).
Explorations in Polymer Science The chemical versatility of compounds related to N-(2,3-dichlorophenyl)-3-methoxyisoxazole-5-carboxamide extends into polymer science, where they serve as monomers for the synthesis of new polyamides. These polymers are characterized by their thermal stability and solubility in organic solvents, properties that are crucial for advanced materials applications (Hajibeygi et al., 2014).
Wirkmechanismus
Target of Action
The primary target of N-(2,3-Dichlorophenyl)-3-Methoxy-1,2-Oxazole-5-Carboxamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.
Mode of Action
In the presence of full agonists, it can also act as an antagonist, blocking the receptor and preventing the full agonist’s action .
Pharmacokinetics
Similar compounds are known to undergo extensive metabolism in the liver, primarily via conjugation with glucuronic acid . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as their impact on bioavailability, remain to be elucidated.
Result of Action
Its interaction with cdk2 suggests it may influence cell cycle regulation, potentially affecting cell proliferation and growth .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(2,3-dichlorophenyl)-3-methoxy-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O3/c1-17-9-5-8(18-15-9)11(16)14-7-4-2-3-6(12)10(7)13/h2-5H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADEUCBOORQYUBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

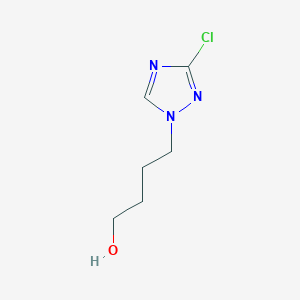
![4-fluoro-N-(4-{[3-(trifluoromethyl)phenyl]sulfanyl}phenyl)benzenecarboxamide](/img/structure/B2988168.png)
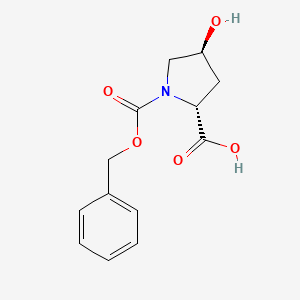
![5-cyclopropyl-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)isoxazole-3-carboxamide](/img/structure/B2988170.png)
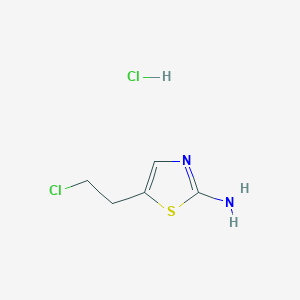
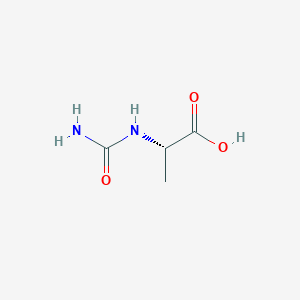

![Methyl (1S,5S)-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2988177.png)
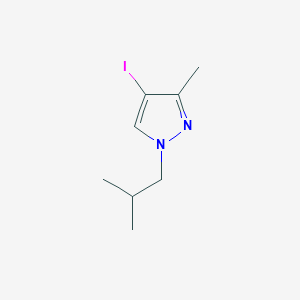
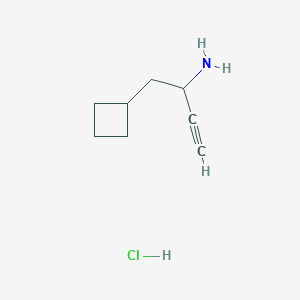

![[4-(4-chlorophenoxy)-3-nitrophenyl]methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2988184.png)
